Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate is a heterocyclic compound that features both pyridine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate typically involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with ethyl cyanoacetate in the presence of ammonium acetate. The reaction proceeds through a cyclization process to form the pyrimidine ring . The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include pyrimidine N-oxides, dihydropyrimidine derivatives, and various substituted pyrimidine compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of kinases or other signaling proteins, thereby modulating cellular processes such as proliferation, apoptosis, or inflammation .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: Used in the synthesis of pyrimidinopyridones.
Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate: Exhibits anti-fibrotic activity.
Triazole-pyrimidine hybrids: Potential neuroprotective and anti-neuroinflammatory agents.
Uniqueness
Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate is unique due to its specific structural features that allow it to interact with a wide range of biological targets. Its dual pyridine and pyrimidine rings provide a versatile scaffold for the development of various bioactive molecules, making it a valuable compound in medicinal chemistry and drug discovery .
Biological Activity
Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₃N₃O₂
- Molecular Weight : Approximately 243.26 g/mol
- Appearance : Yellow solid
The compound features a pyrimidine ring substituted with a 5-methylpyridine group, which is significant for its biological interactions. The unique structural attributes may influence its pharmacokinetics and interactions with biological targets.
1. Anti-Fibrotic Effects
Preliminary studies indicate that this compound exhibits anti-fibrotic properties . It has been shown to inhibit collagen expression and reduce hydroxyproline content in cell cultures, suggesting a potential role in treating fibrotic diseases .
2. Anti-inflammatory and Anti-cancer Activities
Compounds structurally similar to this compound have demonstrated anti-inflammatory and anti-cancer activities. The compound may modulate nitric oxide production and influence the synthesis of inflammatory mediators, which are critical in therapeutic applications against cancer and inflammation .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound in comparison to other related compounds:
Compound Name | Structure | Key Features | Biological Activity |
---|---|---|---|
Ethyl 4-chloro-2-(pyridin-2-yl)pyrimidine-5-carboxylate | Structure | Chlorine substitution enhances reactivity | Potential anti-cancer activity |
Ethyl 4-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylate | Structure | Hydroxyl group increases solubility | Anti-inflammatory properties |
Ethyl 2-(pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate | Structure | Trifluoromethyl group enhances lipophilicity | Antimicrobial activity |
This compound stands out due to its specific methyl substitution on the pyridine ring, potentially influencing its biological interactions compared to other derivatives .
Research indicates that this compound may exert its effects through interactions with various enzymes or receptors involved in inflammatory pathways. Its ability to modulate nitric oxide production is particularly noteworthy, as nitric oxide plays a crucial role in numerous physiological processes, including inflammation and immune response .
Case Studies and Research Findings
Several studies have explored the potential applications of this compound:
- In Vitro Studies : In cell culture experiments, Ethyl 2-(5-methylpyridin-2-y) pyrimidine-5-carboxylate demonstrated significant inhibition of collagen synthesis, indicating its potential use in treating fibrotic conditions.
- Structural Activity Relationship (SAR) Studies : SAR analyses have highlighted that modifications to the pyridine and pyrimidine rings can enhance biological activity, providing a pathway for the development of more potent analogs .
- Safety Profile : Preliminary toxicity assessments suggest a favorable safety profile for this compound, making it a candidate for further development in therapeutic applications .
Properties
CAS No. |
1447607-28-4 |
---|---|
Molecular Formula |
C13H13N3O2 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H13N3O2/c1-3-18-13(17)10-7-15-12(16-8-10)11-5-4-9(2)6-14-11/h4-8H,3H2,1-2H3 |
InChI Key |
VIBPIXIMHZRJRM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)C2=NC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.